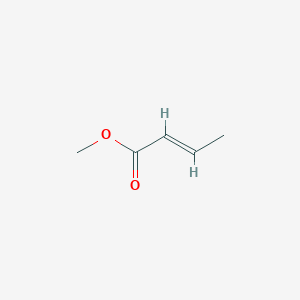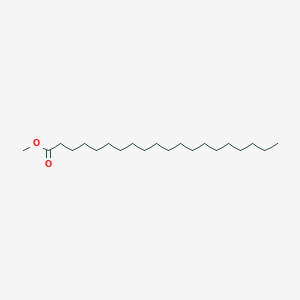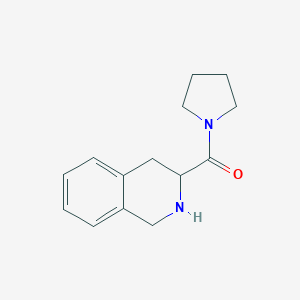
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTC-THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule has been found to have a wide range of bioactivities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but studies have suggested that it may act through multiple pathways. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been found to reduce oxidative stress and protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its broad range of bioactivities, which makes it a promising candidate for various therapeutic applications. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have good pharmacokinetic properties, with high bioavailability and low toxicity. However, one of the limitations of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, and more research is needed to explore its potential as a cancer therapy. Furthermore, the development of more efficient synthesis methods for 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could help to facilitate its use in lab experiments and clinical trials.
In conclusion, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with a wide range of bioactivities and potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential side effects, the current literature suggests that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could be a valuable tool for the development of new therapies for various diseases.
Métodos De Síntesis
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydroisoquinoline with pyrrolidine-1-carboxylic acid, followed by a series of chemical reactions. The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential use in various therapeutic applications. Studies have shown that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective properties, with the ability to protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, with the ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
135709-66-9 |
|---|---|
Nombre del producto |
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline |
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone |
InChI |
InChI=1S/C14H18N2O/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13/h1-2,5-6,13,15H,3-4,7-10H2 |
Clave InChI |
QCVANXRMOVLNQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
SMILES canónico |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



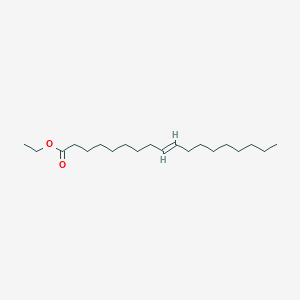
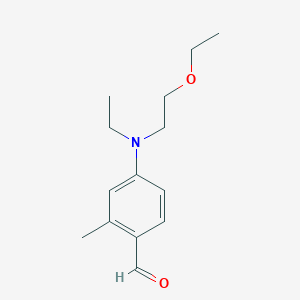

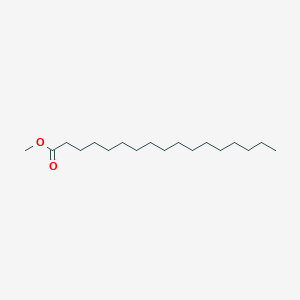
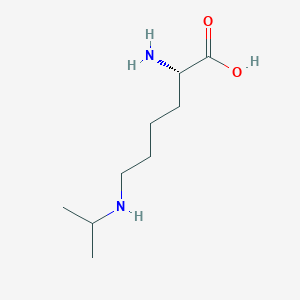
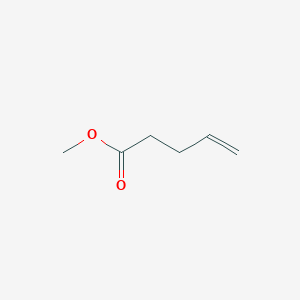
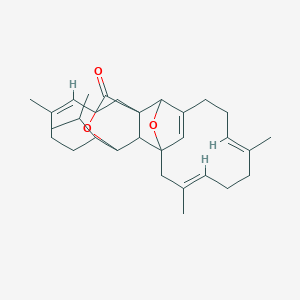
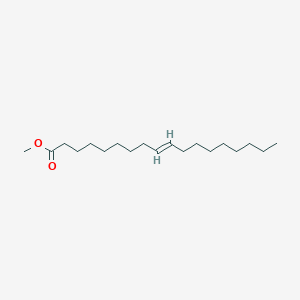
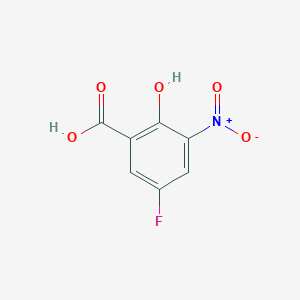
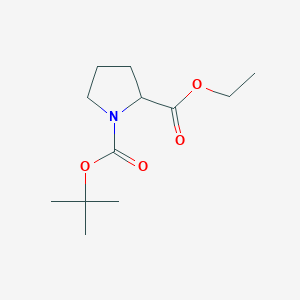
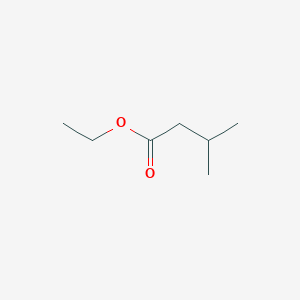
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
